molecular formula C16H18N4O2 B5702270 1-[(2-nitrophenyl)methyl]-4-pyridin-2-ylpiperazine

1-[(2-nitrophenyl)methyl]-4-pyridin-2-ylpiperazine

Cat. No.: B5702270
M. Wt: 298.34 g/mol
InChI Key: ULYPKTSOBGREPB-UHFFFAOYSA-N
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Description

1-[(2-nitrophenyl)methyl]-4-pyridin-2-ylpiperazine is a complex organic compound that features a piperazine ring substituted with a pyridine ring and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-nitrophenyl)methyl]-4-pyridin-2-ylpiperazine typically involves the reaction of 2-nitrobenzyl chloride with 4-pyridin-2-ylpiperazine under basic conditions. The reaction is usually carried out in a solvent such as dichloromethane or ethanol, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[(2-nitrophenyl)methyl]-4-pyridin-2-ylpiperazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitrophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Electrophiles such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Reduction: Conversion of the nitro group to an amine group.

    Substitution: Introduction of various functional groups onto the aromatic ring, depending on the electrophile used.

Scientific Research Applications

1-[(2-nitrophenyl)methyl]-4-pyridin-2-ylpiperazine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and psychiatric disorders.

    Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition, providing insights into its potential therapeutic effects.

    Materials Science: It is explored for its use in the synthesis of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-[(2-nitrophenyl)methyl]-4-pyridin-2-ylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The nitrophenyl and pyridinyl groups contribute to its binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    1-[(2-nitrophenyl)methyl]-4-pyridin-3-ylpiperazine: Similar structure but with the pyridine ring attached at a different position.

    1-[(2-nitrophenyl)methyl]-4-pyridin-4-ylpiperazine: Another isomer with the pyridine ring attached at the fourth position.

Uniqueness

1-[(2-nitrophenyl)methyl]-4-pyridin-2-ylpiperazine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the pyridine ring and the nitrophenyl group can significantly affect its binding properties and overall efficacy in various applications.

Properties

IUPAC Name

1-[(2-nitrophenyl)methyl]-4-pyridin-2-ylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c21-20(22)15-6-2-1-5-14(15)13-18-9-11-19(12-10-18)16-7-3-4-8-17-16/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULYPKTSOBGREPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2[N+](=O)[O-])C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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